molecular formula C14H22BNO2 B065529 N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 171364-78-6

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B065529
M. Wt: 247.14 g/mol
InChI Key: DGMLJJIUOFKPKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds involves multiple steps, including the use of spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) for structural characterization. The compounds are further confirmed by X-ray diffraction, and their molecular structures are optimized and analyzed through DFT calculations. This meticulous approach ensures the accurate synthesis and identification of the desired compound (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is intricately analyzed using DFT and TD-DFT calculations, which are essential for understanding its geometrical parameters, MEP, FMO, and NBO analysis. These computational analyses are crucial for comparing spectroscopic data and elucidating the compound's structure, providing insights into its chemical behavior and reactivity (Wu et al., 2021).

Chemical Reactions and Properties

This compound's chemical reactions and properties are characterized by its ability to participate in various organic synthesis reactions. Its boric acid ester functionality makes it a versatile intermediate in creating compounds with mesogenic properties and in the elaboration of organic materials. Its role in dendrimer synthesis, for instance, showcases its utility in constructing complex molecular architectures with potential applications in material science and nanotechnology (Morar et al., 2018).

Scientific Research Applications

  • Synthesis and Characterization for Vibrational Properties Studies : This study focused on synthesizing and characterizing compounds related to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The research involved spectroscopic methods and X-ray diffraction, highlighting the compound's structural and vibrational properties (Wu et al., 2021).

  • Fluorescence Probes for Hydrogen Peroxide Detection : This paper described the synthesis of boronate ester fluorescence probes, including a compound structurally similar to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, for detecting hydrogen peroxide (H2O2). These probes showed varied fluorescence responses based on their chemical structure (Lampard et al., 2018).

  • Electrolyte Additives in Fluoride Shuttle Batteries : A study explored the use of compounds similar to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as electrolyte additives for improving fluoride ion conductivity and battery performance in fluoride shuttle batteries (Kucuk & Abe, 2020).

  • Development of Textile/Plastic Electrochromic Cells : This research involved the synthesis of electrochromic polymers containing units structurally related to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for use in textile and plastic electrochromic cells (Beaupré et al., 2006).

  • Hydrogen Peroxide Vapor Detection : A study described the synthesis of organic thin-film fluorescence probes, including derivatives of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, for detecting hydrogen peroxide vapor. These probes showed improved sensing performance (Fu et al., 2016).

  • Hole Transporting Materials in Perovskite Solar Cells : A compound structurally similar to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline was synthesized and evaluated as a hole transporting material in perovskite solar cells, showing promising stability and efficiency (Liu et al., 2016).

Safety And Hazards

The compound is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)16(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMLJJIUOFKPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374436
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

171364-78-6
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
G Jiang, J Liu, J He, H Wang, S Qi… - Advanced Functional …, 2023 - Wiley Online Library
High‐voltage lithium metal batteries (LMBs) are capable to achieve the increasing energy density. However, their cycling life is seriously affected by unstable electrolyte/electrode …
Number of citations: 11 onlinelibrary.wiley.com
W Yang, Y Li - Dyes and Pigments, 2016 - researchgate.net
Three p-conjugated donoreacceptor molecules containing either N, N-dimethylaniline or carbazole as the electron donor and 2, 1, 3-benzothiadiazole as the electron acceptor were …
Number of citations: 2 www.researchgate.net
T Ishiyama, K Ishida, N Miyaura - Tetrahedron, 2001 - Elsevier
The cross-coupling reaction of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates was carried out in 1,4-dioxane at 80C in the presence of KOAc (1.5equiv.) and Pd(…
Number of citations: 378 www.sciencedirect.com
D Jiang, S Chen, Z Xue, Y Li, H Liu, W Yang, Y Li - Dyes and Pigments, 2016 - Elsevier
Three π-conjugated donor–acceptor molecules containing either N,N-dimethylaniline or carbazole as the electron donor and 2,1,3-benzothiadiazole as the electron acceptor were …
Number of citations: 64 www.sciencedirect.com
Q Lin, L Xue, J Sun, Y Wang… - Journal of the American …, 2022 - ACS Publications
Suzuki–Miyaura cross-coupling is one of the most powerful strategies for constructing biaryl compounds. However, classic Suzuki–Miyaura coupling suffers from hour-scale reaction …
Number of citations: 2 pubs.acs.org
XY Shen, WZ Yuan, Y Liu, Q Zhao, P Lu… - The Journal of …, 2012 - ACS Publications
By integrating N,N-dimethyl (donor, D) and fumaronitrile (acceptor, A) groups with the biphenyl fluorogen, which has an aggregation-induced emission (AIE) property, we have obtained …
Number of citations: 147 pubs.acs.org
Z Li, S Cui, J Yu, J Qu, J Shi, B Tong, Z Cai… - …, 2022 - Wiley Online Library
The cell membrane protects the cell stability and balance and participates in various physiological activities as an exchange channel. Therefore, the real‐time monitoring of cell …
Number of citations: 0 onlinelibrary.wiley.com
XL Lu, M Xia - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a novel V-shaped molecule (ie a half-cut cruciform), and its line-shaped isomer, (E)-4′-[2-(benzo[d]…
Number of citations: 57 pubs.rsc.org
J Du, S Yao, WR Seitz, NE Bencivenga, JO Massing… - pdfs.semanticscholar.org
All the reagents were analytically pure and some chemicals were further purified by recrystallization or distillation. Melting points were determined by an OptiMelt automated melting …
Number of citations: 5 pdfs.semanticscholar.org
N Yoshikai, M Santra, B Wu - Organometallics, 2017 - ACS Publications
A series of donor–acceptor-type benzo[b]phosphole and naphtho[2,3-b]phosphole oxides have been synthesized through metal-catalyzed reactions as key steps: that is, (1) cobalt- and …
Number of citations: 26 pubs.acs.org

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